molecular formula C8H4BrF B1443955 2-Bromo-6-fluorophenylacetylene CAS No. 1401670-91-4

2-Bromo-6-fluorophenylacetylene

Cat. No. B1443955
M. Wt: 199.02 g/mol
InChI Key: CCOHFBNWXVQMPF-UHFFFAOYSA-N
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Description

2-Bromo-6-fluorophenylacetylene is a chemical compound with the IUPAC name 1-bromo-2-ethynyl-3-fluorobenzene . It has a molecular weight of 199.02 g/mol . It is a structural isomer of 2-fluoro-6-bromophenylacetylene.


Molecular Structure Analysis

The InChI code for 2-Bromo-6-fluorophenylacetylene is 1S/C8H4BrF/c1-2-6-7(9)4-3-5-8(6)10/h1,3-5H . This indicates that the molecule consists of a bromine atom and a fluorine atom attached to a phenyl ring, with an acetylene group attached to the ring.


Chemical Reactions Analysis

While specific reactions involving 2-Bromo-6-fluorophenylacetylene are not mentioned in the search results, a related compound, 2-fluorophenylacetylene, has been used in copper-promoted hydration reactions to synthesize benzo[b]furan and benzo[b]thiophene derivatives .


Physical And Chemical Properties Analysis

2-Bromo-6-fluorophenylacetylene is a liquid at ambient temperature . Unfortunately, other physical and chemical properties such as boiling point, melting point, and solubility were not found in the search results.

Scientific Research Applications

Dipole Moment and π-Stacking

  • Dipole Moment in π-Stacking : A study conducted by Kundu, Sen, and Patwari (2020) explored the electronic and vibrational spectroscopic properties of hetero-dimers formed by phenylacetylene and various fluorophenylacetylenes, including 2,6-difluorophenylacetylene. It was found that the dipole moments of these molecules play a significant role in forming anti-parallel π-stacked structures, primarily driven by dispersion forces and electrostatic interactions. This study provides insights into the molecular interactions and stacking behavior of fluorophenylacetylenes (Kundu, Sen, & Patwari, 2020).

Synthesis and Preparation Methods

  • Synthesis of Fluorine-Containing Phenylacetylenes : Research by Kodaira and Okuhara (1988) demonstrated a method to prepare various fluorophenylacetylenes, including 2-bromo-6-fluorophenylacetylene, from bromobenzenes using 1,1-dichloro-2,2-difluoroethene. This method offers a pathway for synthesizing fluorine-containing organic compounds, which are valuable in various chemical applications (Kodaira & Okuhara, 1988).

Hydrogen Bonding and Water Complexes

  • Hydrogen Bonding in Fluorophenylacetylenes : Maity and Patwari (2009) studied the hydrogen bonding of water complexes with 4-fluorophenylacetylene and 2-fluorophenylacetylene. Their research indicated that fluorine substitution on phenylacetylene significantly enhances the interaction of water with the acetylenic pi electron density, leading to the formation of cyclic complexes (Maity & Patwari, 2009).

Polymorphism and Crystallization

  • Polymorphism in Crystallization : A study by Ridout, Price, Howard, and Probert (2014) found that crystallizing 2-fluorophenylacetylene under high pressure at room temperature leads to the formation of three different polymorphs. These polymorphs have distinct supramolecular assemblies, showcasing the material's structural versatility and potential for various applications (Ridout et al., 2014).

Safety And Hazards

2-Bromo-6-fluorophenylacetylene is classified as harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

1-bromo-2-ethynyl-3-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF/c1-2-6-7(9)4-3-5-8(6)10/h1,3-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCOHFBNWXVQMPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(C=CC=C1Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-fluorophenylacetylene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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